molecular formula C18H17NO4 B15218154 2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15218154
M. Wt: 311.3 g/mol
InChI Key: MUJDIWYSKJBDPY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that features both pyrrole and chromene moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Chromene synthesis: The chromene moiety can be synthesized via the Pechmann condensation, involving the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling reactions: The final step would involve coupling the pyrrole and chromene units through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the chromene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate: can be compared with other compounds featuring pyrrole and chromene moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H17NO4/c1-11-7-15(12(2)19-11)16(20)10-23-18(21)14-8-13-5-3-4-6-17(13)22-9-14/h3-8,19H,9-10H2,1-2H3

InChI Key

MUJDIWYSKJBDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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